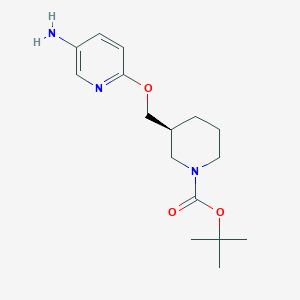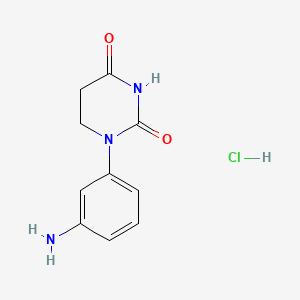![molecular formula C14H17Cl2N3O2 B14033664 N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is a spirocyclic compound known for its unique structural features and potential applications in various fields. Spirocyclic compounds are characterized by their distinctive ring systems, which are found in a wide range of natural and synthetic molecules. These compounds often exhibit interesting biological activities, making them valuable in medicinal chemistry and other scientific research areas.
準備方法
The synthesis of N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves several key steps. One common synthetic route includes the oxidative cleavage of a precursor compound, followed by amine coupling and deprotection of protective groups. For instance, the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate can be followed by coupling with an appropriate amine and subsequent deprotection using hydrochloric acid in a suitable solvent . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.
化学反応の分析
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
This compound has several scientific research applications due to its spirocyclic structure and potential biological activities. It has been studied for its role as a phosphodiesterase 7 (PDE7) inhibitor, which makes it useful in the treatment of pain, especially neuropathic pain . Additionally, spirocyclic compounds like this one have shown promise in anticancer research by arresting cell growth and inducing apoptosis in neoplastic cells . Other applications include their use as chiral medicines, chiral liquid crystal display (LCD) materials, macromolecule bulking agents, and biological pesticides .
作用機序
The mechanism of action of N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. As a PDE7 inhibitor, it modulates the levels of cyclic adenosine monophosphate (cAMP) within cells, leading to various downstream effects. By inhibiting PDE7, the compound can reduce inflammation and pain, making it a potential therapeutic agent for conditions like neuropathic pain . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
類似化合物との比較
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can be compared with other spirocyclic compounds that exhibit similar biological activities. For instance, N-(3,4-dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide hydrochloride is another spirocyclic compound with potential therapeutic applications . The uniqueness of this compound lies in its specific structural features and the presence of the 3-chlorophenyl group, which may contribute to its distinct biological activities and chemical reactivity .
特性
分子式 |
C14H17Cl2N3O2 |
|---|---|
分子量 |
330.2 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H16ClN3O2.ClH/c15-10-3-1-4-11(7-10)17-13(19)12-8-14(20-18-12)5-2-6-16-9-14;/h1,3-4,7,16H,2,5-6,8-9H2,(H,17,19);1H |
InChIキー |
ZWWQINLURMEHHC-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl)CNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)
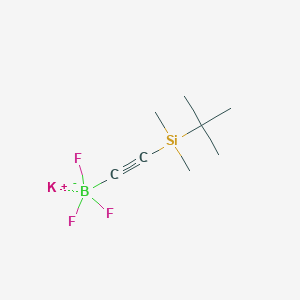
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)
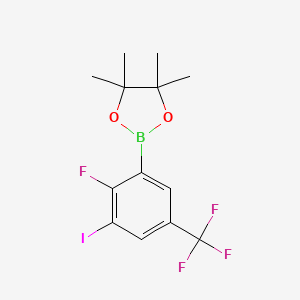


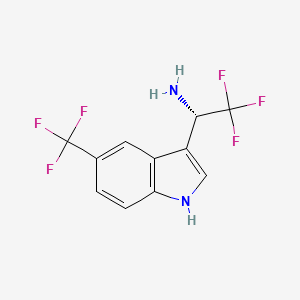
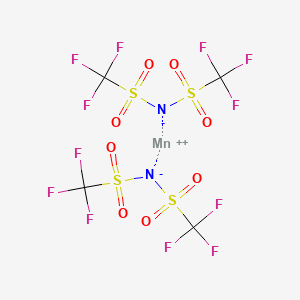
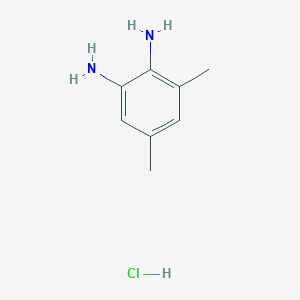
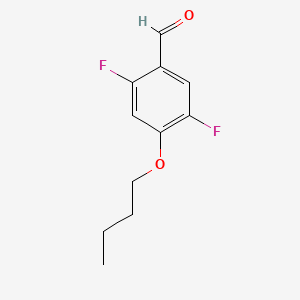
![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
